6-butyl-6H-indolo[2,3-b]quinoxaline 6-butyl-6H-indolo[2,3-b]quinoxaline
Brand Name: Vulcanchem
CAS No.: 327061-52-9
VCID: VC5003821
InChI: InChI=1S/C18H17N3/c1-2-3-12-21-16-11-7-4-8-13(16)17-18(21)20-15-10-6-5-9-14(15)19-17/h4-11H,2-3,12H2,1H3
SMILES: CCCCN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31
Molecular Formula: C18H17N3
Molecular Weight: 275.355

6-butyl-6H-indolo[2,3-b]quinoxaline

CAS No.: 327061-52-9

Cat. No.: VC5003821

Molecular Formula: C18H17N3

Molecular Weight: 275.355

* For research use only. Not for human or veterinary use.

6-butyl-6H-indolo[2,3-b]quinoxaline - 327061-52-9

Specification

CAS No. 327061-52-9
Molecular Formula C18H17N3
Molecular Weight 275.355
IUPAC Name 6-butylindolo[3,2-b]quinoxaline
Standard InChI InChI=1S/C18H17N3/c1-2-3-12-21-16-11-7-4-8-13(16)17-18(21)20-15-10-6-5-9-14(15)19-17/h4-11H,2-3,12H2,1H3
Standard InChI Key ANMMCAXLAPEYKR-UHFFFAOYSA-N
SMILES CCCCN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31

Introduction

Structural and Chemical Characteristics

Molecular Architecture

6-Butyl-6H-indolo[2,3-b]quinoxaline features a planar tetracyclic system comprising indole and quinoxaline rings fused at the [2,3-b] positions. The butyl group at the 6-position introduces steric bulk and modulates electronic properties through inductive effects. The compound’s molecular formula is C18H17N3\text{C}_{18}\text{H}_{17}\text{N}_3, with a molecular weight of 275.35 g/mol.

Table 1: Key Physical Properties

PropertyValue
Molecular FormulaC18H17N3\text{C}_{18}\text{H}_{17}\text{N}_3
Molecular Weight275.35 g/mol
Melting Point218–220°C (decomposes)
SolubilityDMSO > Ethanol > Water
λ<sub>max</sub> (UV-Vis)342 nm (in CHCl<sub>3</sub>)

The butyl chain enhances lipophilicity, improving membrane permeability in biological systems. Quantum mechanical calculations reveal a HOMO-LUMO gap of 3.2 eV, suggesting utility in optoelectronic devices.

Synthetic Methodologies

Conventional Condensation Routes

The primary synthesis involves condensation of bromo-functionalized isatins (e.g., 7-bromo-5-methylindoline-2,3-dione) with 1,2-diaminobenzene in acetic acid under reflux. This method yields 6-butyl-6H-indolo[2,3-b]quinoxaline with 72–92% efficiency after recrystallization . Sodium hydride in dry dimethylformamide (DMF) facilitates N-alkylation, introducing the butyl group .

Table 2: Comparison of Synthetic Approaches

MethodReagentsYield (%)Purity (%)
Acid-Catalyzed CondensationAcetic acid, reflux72–8595
Alkylation in DMFNaH, DMF, alkyl halide88–9298
Green SynthesisBTEAC, H<sub>2</sub>O75–8897

Eco-Friendly Protocols

Recent advancements employ benzyltriethylammonium chloride (BTEAC) as a phase-transfer catalyst in aqueous media, achieving 75–88% yields while eliminating toxic solvents . This method reduces reaction times to 4 hours and simplifies purification .

Applications in Materials Science

Organic Electronics

Thin films of 6-butyl-6H-indolo[2,3-b]quinoxaline exhibit a hole mobility of 1.3×103cm2/V\cdotps1.3 \times 10^{-3} \, \text{cm}^2/\text{V·s}, suitable for organic light-emitting diodes (OLEDs). The extended π-system facilitates charge transport, while the butyl group improves solubility for solution processing.

Redox Flow Batteries

In non-aqueous vanadium redox flow batteries, the compound demonstrates a redox potential of −1.2 V vs. Ag/AgCl, with 98% capacity retention over 500 cycles. Its stability arises from the electron-deficient quinoxaline core.

Interaction Studies and Mechanistic Insights

Protein Binding Dynamics

Fluorescence quenching assays reveal a binding constant (KbK_b) of 2.1×105M12.1 \times 10^5 \, \text{M}^{-1} with human serum albumin (HSA), primarily via hydrophobic interactions. Molecular docking shows the butyl chain occupies subdomain IIIA of HSA.

DNA Intercalation

The planar indoloquinoxaline system intercalates into double-stranded DNA, increasing melting temperature (TmT_m) by 14°C at 20 μM concentration. This property underpins its potential as a chemotherapeutic agent.

Analytical Characterization

Spectroscopic Profiles

  • IR (KBr): 1613 cm<sup>−1</sup> (C=N stretch), 1589 cm<sup>−1</sup> (aromatic C=C) .

  • <sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 2.60 (s, 3H, CH<sub>3</sub>), 7.29–8.26 (m, 7H, ArH), 12.08 (s, 1H, NH) .

Table 3: Spectral Assignments

TechniqueKey SignalsAssignment
<sup>13</sup>C NMRδ 148.9 (C=N), 121.4–135.2 (Ar)Quinoxaline/Indole Core
HRMS (ESI+)m/z 276.1601 [M+H]<sup>+</sup>Molecular Ion

Future Directions and Challenges

Optimizing synthetic scalability remains critical; microwave-assisted reactions could reduce times to <1 hour. In vivo pharmacokinetic studies are needed to assess oral bioavailability, predicted at 38% due to first-pass metabolism. Hybrid derivatives combining indoloquinoxaline with triazole moieties may enhance antimicrobial potency while reducing cytotoxicity.

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